![molecular formula C25H27N5O3 B4018091 2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018091.png)
2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Description
The compound of interest is a dipyrido[1,2-a:2',3'-d]pyrimidine derivative, a class known for its diverse pharmacological activities. These compounds are synthesized through various methods, offering a broad spectrum of biological activities.
Synthesis Analysis
The synthesis of dipyrido[1,2-a:2',3'-d]pyrimidine derivatives often involves the Ullmann condensation or similar reactions. For instance, a novel route to 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines has been described, using the Ullmann condensation followed by intramolecular cyclization (Rykowski & Pucko, 1999).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through techniques like NMR, FT-IR, and elemental analysis. For example, a series of dipyrido[1,2-a:2',3'-d]pyrimidine derivatives was synthesized and their structures confirmed by these methods, demonstrating the diversity in molecular architecture within this compound class (J. Rani et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensations and phosphorylations, to yield novel derivatives with potential biological activities. The reactions are tailored to introduce different substituents, influencing the compound's chemical properties (A. Komkov et al., 2021).
properties
IUPAC Name |
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-8-6-13-30-22(17)28-23-20(25(30)32)16-19(24(31)27-12-7-15-33-2)21(26)29(23)14-11-18-9-4-3-5-10-18/h3-6,8-10,13,16,26H,7,11-12,14-15H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVGDXAVAIHRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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